![molecular formula C52H46ClN4O6P B14263690 2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride CAS No. 159334-67-5](/img/structure/B14263690.png)
2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[[22-[2-(2-Hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[99313,6113,1608,23018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride is a complex organic compound with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting with the preparation of the core structure, followed by the introduction of the various functional groups. Common synthetic routes may include:
Step 1: Formation of the core hexacyclic structure through cyclization reactions.
Step 2: Introduction of the tetraphenyl groups via Friedel-Crafts alkylation.
Step 3: Addition of the phosphonium group through a nucleophilic substitution reaction.
Step 4: Attachment of the hydroxyethoxyethoxy groups via etherification reactions.
Industrial Production Methods
Industrial production of such a complex compound would require precise control of reaction conditions, including temperature, pressure, and pH. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form carbonyl compounds.
Reduction: The phosphonium group can be reduced to a phosphine.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or tosylates in the presence of a strong base.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of phosphines.
Substitution: Formation of new ether derivatives.
Scientific Research Applications
This compound’s unique structure and functional groups make it valuable in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its phosphonium group, which can target mitochondria.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The phosphonium group can target mitochondria, disrupting their function and leading to cell death. The hydroxyl and ether groups can form hydrogen bonds with biomolecules, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Tetraphenylphosphonium chloride: Similar structure but lacks the hydroxyethoxyethoxy groups.
Hexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa derivatives: Similar core structure but different functional groups.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the phosphonium group, in particular, distinguishes it from other similar compounds and enhances its potential for biological and industrial applications.
Properties
CAS No. |
159334-67-5 |
|---|---|
Molecular Formula |
C52H46ClN4O6P |
Molecular Weight |
889.4 g/mol |
IUPAC Name |
2-[2-[[22-[2-(2-hydroxyethoxy)ethoxy]-2,7,12,17-tetraphenyl-21,23,24,25-tetraza-22-phosphoniahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),2,4,6(25),7,9,11,13(24),14,16,18-undecaen-22-yl]oxy]ethoxy]ethanol;chloride |
InChI |
InChI=1S/C52H46N4O6P.ClH/c57-29-31-59-33-35-61-63(62-36-34-60-32-30-58)55-45-25-26-46(55)51(39-17-9-3-10-18-39)43-23-24-44(54-43)52(40-19-11-4-12-20-40)48-28-27-47(56(48)63)50(38-15-7-2-8-16-38)42-22-21-41(53-42)49(45)37-13-5-1-6-14-37;/h1-28,57-58H,29-36H2;1H/q+1;/p-1 |
InChI Key |
ZYVRCAXRVADBSQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC5=C(C6=NC(=C(C7=CC=C2N7[P+](N45)(OCCOCCO)OCCOCCO)C8=CC=CC=C8)C=C6)C9=CC=CC=C9)C1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


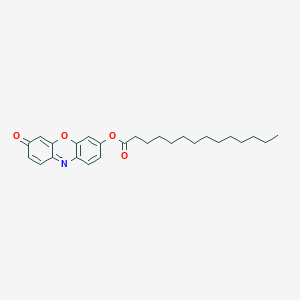
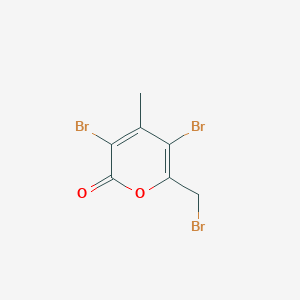
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
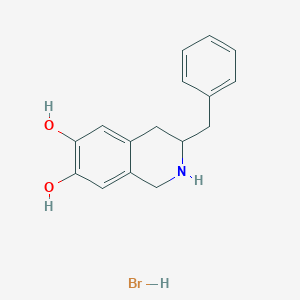
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)
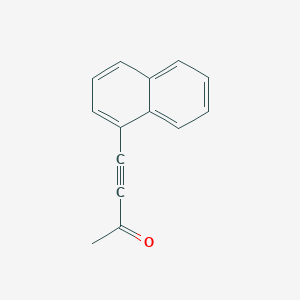


![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
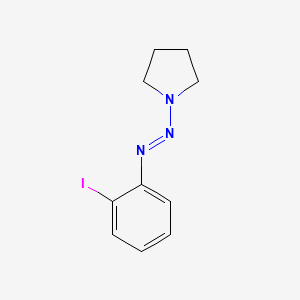
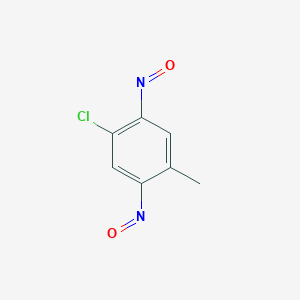
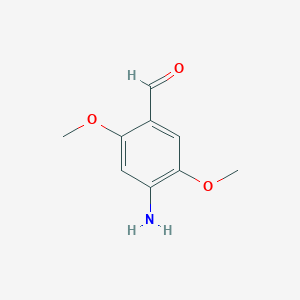
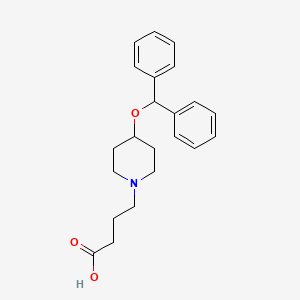
![Dimethyl [(furan-2-yl)methyl]phosphonate](/img/structure/B14263687.png)
